molecular formula C12H8O3 B14257644 4-Methoxy-5H-indeno[5,6-B]furan-5-one CAS No. 210978-94-2

4-Methoxy-5H-indeno[5,6-B]furan-5-one

Cat. No.: B14257644
CAS No.: 210978-94-2
M. Wt: 200.19 g/mol
InChI Key: VWODZCYLHSOMRC-UHFFFAOYSA-N
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Description

4-Methoxy-5H-indeno[5,6-B]furan-5-one is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. This compound features a fused ring system that includes both furan and indene moieties, making it an interesting subject for chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5H-indeno[5,6-B]furan-5-one can be achieved through several methods. One common approach involves the esterification of 4-methoxyphenol with arylpropiolic acid, followed by ipso substitution in the presence of iodine and sodium bicarbonate . Another method includes the use of palladium-catalyzed Suzuki coupling reactions . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5H-indeno[5,6-B]furan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, sodium bicarbonate, palladium catalysts, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 4-Methoxy-5H-indeno[5,6-B]furan-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methoxy-5H-indeno[5,6-B]furan-5-one include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural features, such as the methoxy group at the 4-position and the fused furan-indene ring system.

Properties

CAS No.

210978-94-2

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

4-methoxycyclopenta[f][1]benzofuran-5-one

InChI

InChI=1S/C12H8O3/c1-14-12-8-4-5-15-10(8)6-7-2-3-9(13)11(7)12/h2-6H,1H3

InChI Key

VWODZCYLHSOMRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC3=C1C=CO3)C=CC2=O

Origin of Product

United States

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